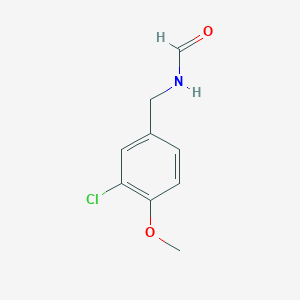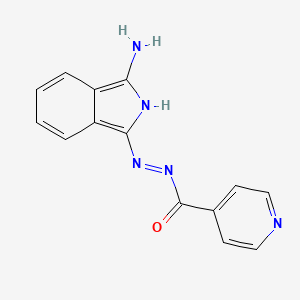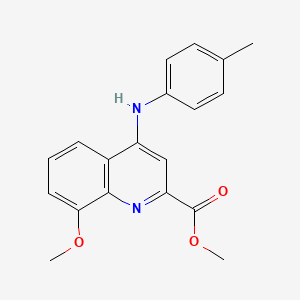
N-(3-chloro-4-methoxybenzyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Crystal Structure Analysis
N-(3-chloro-4-methoxybenzyl)formamide and its derivatives have been studied for their synthesis and crystal structure analysis. For instance, Baillargeon et al. (2018) synthesized Vanillylformamide (a related compound) and analyzed its crystal structure, demonstrating its potential in crystallography and materials science (Baillargeon et al., 2018).
Application in Organic Synthesis
These compounds are also significant in the field of organic synthesis. For example, Calvez et al. (1998) explored the use of N-methoxy-N-methylamide derived from methylpyroglutamate in the synthesis of piperidines, highlighting the utility of such compounds in synthesizing complex organic structures (Calvez, Chiaroni, & Langlois, 1998).
Catalytic Asymmetric Synthesis
Formamide derivatives, including those similar to N-(3-chloro-4-methoxybenzyl)formamide, have been utilized in catalytic asymmetric synthesis. For instance, Iseki et al. (1998) reported the use of chiral formamides in Lewis base catalysis for asymmetric synthesis, indicating their significance in producing chiral compounds (Iseki, Mizuno, Kuroki, & Kobayashi, 1998).
Microwave-Promoted Synthesis
The compound has been used in microwave-assisted synthetic methods. Rabiei and Naeimi (2016) described a total synthesis route for N-(α-hydroxybenzyl)formamides using microwave irradiation, showcasing an efficient synthesis approach (Rabiei & Naeimi, 2016).
Antimicrobial Agent Synthesis
N-(3-chloro-4-methoxybenzyl)formamide derivatives have been explored for their potential as antimicrobial agents. Nengroo et al. (2021) synthesized a series of fatty acid-derived 4-methoxybenzylamides and evaluated their antimicrobial activities, indicating their potential in developing new antimicrobial compounds (Nengroo, Ahmad, Tantary, Ganie, & Shah, 2021).
Propriétés
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9-3-2-7(4-8(9)10)5-11-6-12/h2-4,6H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFMCESDIGUKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxybenzyl)formamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2591029.png)



![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2591039.png)

![2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2591041.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2591045.png)




